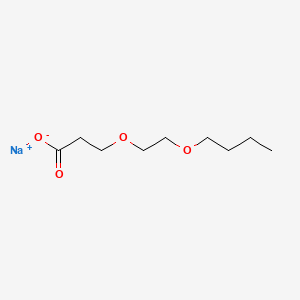
Sodium 3-(2-butoxyethoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(2-butoxyethoxy)propionate is a chemical compound with the molecular formula C9H17NaO4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to act as a surfactant, making it valuable in formulations requiring emulsification and dispersion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(2-butoxyethoxy)propionate typically involves a multi-step process:
Reaction of 2-butoxyethanol with acrylic acid: Under alkaline conditions, 2-butoxyethanol reacts with acrylic acid to form 3-(2-butoxyethoxy)propanol.
Esterification: The resulting 3-(2-butoxyethoxy)propanol is then esterified with benzoic acid or acetic acid to produce 3-(2-butoxyethoxy)propionic acid.
Neutralization: Finally, the 3-(2-butoxyethoxy)propionic acid is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(2-butoxyethoxy)propionate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions where the butoxyethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-(2-butoxyethoxy)propionate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and formulations.
Biology: It is employed in biological studies for its emulsifying properties.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism by which Sodium 3-(2-butoxyethoxy)propionate exerts its effects is primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stability of emulsions. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their dispersion in aqueous solutions .
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with similar emulsifying properties.
Sodium dodecylbenzenesulfonate: Used in detergents and cleaning agents.
Sodium stearate: Commonly used in soaps and cosmetics.
Uniqueness
Sodium 3-(2-butoxyethoxy)propionate stands out due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both emulsification and dispersion, offering advantages over other surfactants in certain formulations .
Properties
CAS No. |
68298-23-7 |
|---|---|
Molecular Formula |
C9H17NaO4 |
Molecular Weight |
212.22 g/mol |
IUPAC Name |
sodium;3-(2-butoxyethoxy)propanoate |
InChI |
InChI=1S/C9H18O4.Na/c1-2-3-5-12-7-8-13-6-4-9(10)11;/h2-8H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
PNFBSCDFHYXCBU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCCOCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















